Methyl 3-Hydrazinothiophene-2-Carboxylate
Overview
Description
Methyl 3-Hydrazinothiophene-2-Carboxylate: is a chemical compound with the molecular formula C_6H_8N_2O_2S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is known for its utility in various scientific research applications, particularly in proteomics and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Hydrazinolysis of Methyl 3-Bromothiophene-2-Carboxylate: This method involves the reaction of methyl 3-bromothiophene-2-carboxylate with hydrazine hydrate under reflux conditions to yield this compound.
Reduction of Methyl 3-Nitrothiophene-2-Carboxylate: Another synthetic route involves the reduction of methyl 3-nitrothiophene-2-carboxylate using reducing agents such as tin(II) chloride or iron in acidic medium.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrazinolysis reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as tin(II) chloride (SnCl_2) and iron (Fe) in acidic medium are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Corresponding oxo derivatives of the compound.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-hydrazinothiophene-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound is utilized in proteomics research to study protein interactions and modifications. Medicine: Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-hydrazinothiophene-2-carboxylate exerts its effects depends on its specific application. In proteomics research, it may act as a probe to label and detect proteins. In medicinal chemistry, it may interact with biological targets to modulate their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Methyl 3-Aminothiophene-2-Carboxylate: Similar structure but with an amino group instead of a hydrazino group.
Methyl 3-Hydrazinopyridine-2-Carboxylate: Similar hydrazino group but with a pyridine ring instead of thiophene.
Uniqueness: Methyl 3-hydrazinothiophene-2-carboxylate is unique due to its specific combination of the hydrazino group and the thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 3-hydrazinylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6(9)5-4(8-7)2-3-11-5/h2-3,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGYQWWIXLVGDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380584 | |
Record name | Methyl 3-Hydrazinothiophene-2-Carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75681-13-9 | |
Record name | Methyl 3-Hydrazinothiophene-2-Carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75681-13-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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